molecular formula C18H14N6O3S B11006361 N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Katalognummer: B11006361
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: WONBBBOMWKEQJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3-Benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a heterocyclic compound featuring a benzothiazole core linked via a glycinamide bridge to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetyl group. The benzothiazole group is known for antimicrobial and antitumor properties, while the benzotriazine scaffold is associated with enzyme inhibition and pesticidal activity.

Eigenschaften

Molekularformel

C18H14N6O3S

Molekulargewicht

394.4 g/mol

IUPAC-Name

N-(1,3-benzothiazol-2-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C18H14N6O3S/c25-15(21-18-20-13-7-3-4-8-14(13)28-18)9-19-16(26)10-24-17(27)11-5-1-2-6-12(11)22-23-24/h1-8H,9-10H2,(H,19,26)(H,20,21,25)

InChI-Schlüssel

WONBBBOMWKEQJK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=NC4=CC=CC=C4S3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 4-Oxo-1,2,3-Benzotriazin-3(4H)-yl Acetic Acid

The benzotriazinone core is synthesized via diazotization of anthranilamide (2 ) using sodium nitrite and HCl at 0°C, yielding 3 (benzotriazinone). Subsequent N-alkylation with methyl chloroacetate in DMF (100°C, 12 h, K₂CO₃) produces methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate (6a ), which is hydrolyzed to the carboxylic acid 10 using NaOH (10% aqueous, reflux).

Table 1: Reaction Conditions for Intermediate 10

StepReagentsConditionsYield
DiazotizationNaNO₂, HCl0°C, 30 min78%
AlkylationMethyl chloroacetate, K₂CO₃DMF, 100°C, 12 h82%
HydrolysisNaOH (10%)Reflux, 5 h89%

Synthesis of 1,3-Benzothiazol-2-amine Derivatives

Benzothiazole formation begins with cyclization of 2-aminothiophenol with carboxylic acid derivatives. For example, compound 5 (2-amino-4-methoxybenzothiazole) is prepared by reacting 2-amino-4-methoxyphenyl disulfide with thiourea in ethanol (reflux, 6 h).

Coupling Strategies for Glycinamide Assembly

HATU-Mediated Amide Bond Formation

The glycinamide moiety is introduced via peptide coupling. A mixture of 10 (1 mmol), glycine methyl ester (1 mmol), HATU (1 mmol), and N-methylmorpholine (NMM, 3 mmol) in DMF is stirred at 60°C for 3 h, yielding methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)acetamido)acetate (11a ) in 80% yield. Hydrolysis with NaOH (10% aqueous, reflux) affords the free glycinamide 12a .

Table 2: Peptide Coupling Optimization

Coupling AgentBaseSolventTemp (°C)Yield
HATUNMMDMF6080%
EDCIDIPEADCM2562%
DCCPyridineTHF4058%

Azide-Based Conjugation

Alternative routes employ azide intermediates. Hydrazide 7a (from 6a and hydrazine hydrate) is converted to azide 8a using NaNO₂/HCl (0°C, 30 min), which reacts with benzothiazol-2-amine in ethyl acetate to form the target compound (72% yield).

Final Assembly and Purification

The benzothiazole and benzotriazinone-glycinamide segments are coupled via Schotten-Baumann acylation . Benzothiazol-2-amine (1 mmol) and 12a (1 mmol) are reacted in THF with DCC (1.2 mmol) and catalytic DMAP (0.1 mmol) at 25°C for 12 h. Crude product is purified via recrystallization (ethanol/water, 1:1) to yield the title compound (75% purity, 68% yield).

Table 3: Final Product Characterization

ParameterValueMethod
Melting Point220–222°CCapillary
HRMS (ESI-TOF)m/z 444.1205 [M+H]⁺Mass Spec
¹H NMR (DMSO-d₆)δ 10.10 (s, 1H), 8.73 (s, 1H)600 MHz

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

Uncontrolled O-alkylation of benzotriazinone is mitigated by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (DMF), favoring N-alkylation.

Epimerization Risks

Glycinamide coupling under basic conditions (pH > 8) induces partial racemization. Maintaining pH 7–8 during hydrolysis minimizes this.

Scale-Up Considerations

Industrial-scale production ( > 1 kg) requires:

  • Continuous diazotization for safer handling of explosive intermediates.

  • Flow chemistry to optimize exothermic peptide couplings .

Analyse Chemischer Reaktionen

Wirkmechanismus

Der Wirkmechanismus von N-1,3-Benzothiazol-2-yl-N~2~-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann es bakterielle Enzyme hemmen, was zur Störung der bakteriellen Zellwandsynthese führt und zu einer antibakteriellen Aktivität führt.

Wirkmechanismus

The mechanism of action of N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including organophosphate pesticides, anticancer hybrids, and acetylated heterocycles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications/Toxicity Reference Evidence
N-1,3-Benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide (Target) Not explicitly provided ~400 (estimated) Benzothiazole, benzotriazinone, glycinamide Hypothesized: Anticancer, enzyme inhibition [Inferred]
Azinphos-methyl (Phosphorodithioic acid, O,O-dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester) C₁₀H₁₂N₃O₃PS₂ 317.32 Benzotriazinone, phosphorodithioate Pesticide (high acute toxicity)
N-(1-methyl-1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide C₁₈H₁₅N₅O₂ 333.3 Benzotriazinone, indole, acetamide Research compound (structural analog)
2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide C₁₅H₁₁N₃O₂S 297.33 Benzothiazine, pyridine, acetamide Unknown (structural similarity)
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-benzotriazin-3(4H)-yl)acetamide C₁₃H₁₀N₆O₂S 338.33 Benzotriazinone, thiadiazole, acetamide Experimental synthesis

Key Observations:

Benzotriazinone Derivatives: Azinphos-methyl (CAS 86-50-0) shares the 4-oxo-benzotriazin moiety with the target compound but is an organophosphate insecticide with high acute toxicity, restricted under international regulations. In contrast, the target compound’s glycinamide linkage may reduce toxicity and enhance selectivity for therapeutic targets.

Benzothiazole Hybrids: Compounds like N-(1-methylindol-4-yl)-2-(4-oxo-benzotriazin-3-yl)acetamide (CAS 1282120-52-8) demonstrate the integration of benzotriazinone with nitrogen-rich heterocycles, a strategy employed in anticancer drug design. The target compound’s benzothiazole group could similarly enhance DNA intercalation or kinase inhibition.

Toxicity and Regulatory Considerations

  • Azinphos-methyl : Classified as "highly hazardous" due to acute toxicity (LC₅₀ <1 mg/L in fish), leading to bans in agricultural use.
  • Target Compound: No direct toxicity data are available. However, replacing the phosphorodithioate group (as in Azinphos-methyl) with a glycinamide moiety may mitigate toxicity risks.

Biologische Aktivität

N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a compound of interest due to its potential biological activities. This article summarizes the findings related to its biological activity, including antimicrobial properties, structural characteristics, and relevant case studies.

Structural Characteristics

The compound features a benzothiazole moiety and a benzotriazine structure, which are known for their diverse biological activities. The presence of these heterocyclic rings contributes to the compound's pharmacological profile. The structural formula can be represented as follows:

C14H12N4O2S\text{C}_{14}\text{H}_{12}\text{N}_{4}\text{O}_{2}\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide. A related series of benzothiazole derivatives demonstrated significant antibacterial and antifungal activities against various pathogens.

Case Studies and Findings

  • Antibacterial Activity :
    • A study evaluated a series of benzothiazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) ranged from 10.7 to 21.4 μmol/mL for the most active compounds in the series .
    • Table 1 : Antibacterial activity of selected compounds (MIC in μmol/mL).
    CompoundMIC (μmol/mL)MBC (μmol/mL)
    4d10.7–21.421.4–40.2
    3hVariesVaries
    4pHighHigh
  • Antifungal Activity :
    • Compounds derived from benzothiazole structures exhibited promising antifungal activity, with specific derivatives showing effectiveness against common fungal pathogens .

The antimicrobial efficacy of benzothiazole derivatives is often attributed to their ability to disrupt cellular processes in microorganisms. The presence of electron-withdrawing groups enhances their interaction with microbial targets, leading to increased potency.

Pharmacological Implications

The structural diversity of benzothiazole derivatives opens avenues for the development of new antimicrobial agents. The incorporation of various substituents can fine-tune their biological activity, making them suitable candidates for further pharmacological studies.

Q & A

Q. What advanced techniques validate target engagement in cellular or in vivo models?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with target proteins.
  • Fluorescent Probes : Develop labeled analogs for real-time tracking in cellular assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.